tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate
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Overview
Description
Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate is an organic compound characterized by the presence of bromine, trifluoromethoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate typically involves a multi-step process. One common method includes the reaction of tert-butyl bromoacetate with 2-bromo-5-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can participate in redox reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include alcohols or other reduced derivatives.
Ester Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating compounds with specific properties.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of trifluoromethoxy and bromine substituents on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate involves interactions with various molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromoacetate: Similar in structure but lacks the phenoxy and trifluoromethoxy groups.
Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate: Contains a fluorine substituent instead of trifluoromethoxy.
Uniqueness
Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate is unique due to the combination of bromine, trifluoromethoxy, and phenoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2648941-34-6 |
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Molecular Formula |
C13H14BrF3O4 |
Molecular Weight |
371.1 |
Purity |
95 |
Origin of Product |
United States |
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